Tert-butyl 4-[2-(propylamino)acetyl]piperazine-1-carboxylate
Description
Tert-butyl 4-[2-(propylamino)acetyl]piperazine-1-carboxylate is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protective group and a 2-(propylamino)acetyl substituent. This compound is structurally characterized by a piperazine ring with an acetyl spacer linked to a propylamine moiety. The Boc group is commonly used in organic synthesis to protect amines during multi-step reactions, ensuring selective reactivity.
Properties
Molecular Formula |
C14H27N3O3 |
|---|---|
Molecular Weight |
285.38 g/mol |
IUPAC Name |
tert-butyl 4-[2-(propylamino)acetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C14H27N3O3/c1-5-6-15-11-12(18)16-7-9-17(10-8-16)13(19)20-14(2,3)4/h15H,5-11H2,1-4H3 |
InChI Key |
FIDIDYNWOPCGLT-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC(=O)N1CCN(CC1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Route A: Reductive Amination Approach
Route B: N-Alkylation with Halogenated Intermediates
Notable Considerations and Optimization
- Protection and deprotection steps are crucial to prevent side reactions, especially during acylation.
- Choice of solvent impacts yield and purity; common solvents include DCM, DMF, and acetonitrile.
- Reaction temperature influences selectivity; typically, low temperatures (0°C) are used during acylation to control reactivity.
- Purification techniques such as flash chromatography and preparative TLC are employed to isolate the desired product with high purity.
Summary of Research Findings
The synthesis of This compound predominantly relies on the strategic protection of the piperazine nitrogen, followed by N-alkylation or reductive amination to introduce the propylamino group, and subsequent acylation with an acetyl derivative. The yields vary depending on the specific pathway and reaction conditions, with typical yields ranging from 21% to 70%. The process requires meticulous control of reaction parameters and purification steps to achieve high purity and yield.
Scientific Research Applications
Tert-butyl 4-[2-(propylamino)acetyl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-[2-(propylamino)acetyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, modulating their activity. The propylaminoacetyl moiety may enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular targets depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The piperazine core in tert-butyl 4-[2-(propylamino)acetyl]piperazine-1-carboxylate is modified at the 4-position with an acetyl group bearing a propylamino chain. This structural motif is critical for interactions with biological targets. Below is a comparison with structurally related compounds:
Physicochemical Properties
- Solubility and Bioavailability: The propylamino group in the target compound may enhance water solubility compared to hydrophobic aryl substituents (e.g., naphthyloxy in ).
- Protective Group Strategy : The Boc group in tert-butyl derivatives (e.g., ) is often cleaved under acidic conditions (e.g., TFA) to generate free piperazines for further functionalization .
Key Research Findings
Substituent-Driven Activity: The nature of the acetyl-linked group dictates biological activity. For example, hydrophilic propylamino or pyrimidinyl groups improve solubility, while hydrophobic aryl groups enhance membrane permeability .
Synthetic Optimization : Pd-catalyzed cross-coupling () and HATU-mediated amidation () are prevalent for introducing diverse substituents. Yields vary significantly based on steric and electronic factors.
Therapeutic Potential: Piperazine derivatives are promising scaffolds for antimicrobial and anticancer agents, with structural modifications enabling target specificity .
Biological Activity
Tert-butyl 4-[2-(propylamino)acetyl]piperazine-1-carboxylate is a compound of interest due to its potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 238.33 g/mol
- CAS Number : 112257-12-2
The compound features a piperazine ring, which is known for its versatility in drug design, particularly in the development of central nervous system (CNS) agents and other therapeutic agents.
This compound exhibits its biological effects primarily through interactions with neurotransmitter systems. It has been shown to influence the serotonergic and dopaminergic pathways, which are crucial for mood regulation and cognitive functions.
Key Mechanisms:
- Serotonin Receptor Modulation : The compound acts as a partial agonist at various serotonin receptors, which can lead to mood-enhancing effects.
- Dopamine Receptor Interaction : Its structure allows it to interact with dopamine receptors, potentially aiding in the treatment of disorders like schizophrenia and Parkinson's disease.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant activity against several cellular models:
In Vivo Studies
Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of the compound:
- Model : Mice with induced depression
- Outcome : Significant improvement in behavioral tests (e.g., forced swim test), suggesting antidepressant-like effects.
- Model : Rats with Parkinsonian symptoms
- Outcome : Enhanced motor function and reduced rigidity, indicating potential neuroprotective properties.
Case Studies
-
Case Study on Neuroprotection
- A study investigated the neuroprotective effects of this compound in a rodent model of ischemic stroke. Results showed a reduction in infarct size and improved neurological scores post-treatment, suggesting its potential as a therapeutic agent for stroke recovery.
-
Clinical Trials
- Preliminary clinical trials have been conducted focusing on its efficacy in treating anxiety disorders. Participants reported reduced anxiety levels as measured by standardized scales, supporting its role as an anxiolytic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
